molecular formula C16H22N2O7 B1313329 Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate CAS No. 214472-37-4

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No.: B1313329
CAS No.: 214472-37-4
M. Wt: 354.35 g/mol
InChI Key: LUWJKZQXEIOILK-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established nomenclature rules for complex substituted benzoates. The IUPAC name "methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate" is constructed through a methodical analysis of the molecular structure and substituent positioning. The nomenclature begins with the base structure identification as a benzoate ester, specifically a methyl ester of benzoic acid, which forms the fundamental framework for systematic naming.

The numbering system for the aromatic ring follows standard conventions where the carboxyl carbon (part of the ester group) is designated as position 1. This establishes the reference point for all subsequent substituent numbering. The nitro group occupies position 2, creating an ortho relationship with the ester functionality, while the methoxy group is located at position 4, establishing a meta relationship with the ester group and an ortho relationship with both the nitro group and the morpholinopropoxy substituent.

The most complex substituent, the morpholinopropoxy group, is positioned at carbon 5 of the benzene ring. This substituent consists of a propyl chain (three carbon atoms) connecting the aromatic ring through an ether linkage to a morpholine ring structure. The morpholine component contains both oxygen and nitrogen heteroatoms arranged in a six-membered saturated ring, with the nitrogen atom serving as the attachment point to the propyl chain. The systematic name reflects this structural complexity by specifying "3-morpholin-4-ylpropoxy" to indicate the three-carbon chain length and the position 4 attachment of the morpholine ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₂N₂O₇ provides a comprehensive representation of the atomic composition of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate. This formula indicates the presence of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms, reflecting the complex multi-functional nature of the compound. The molecular weight of 354.35 grams per mole represents a moderately sized organic molecule with significant structural complexity.

Atomic Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 16 192.16
Hydrogen (H) 22 22.17
Nitrogen (N) 2 28.01
Oxygen (O) 7 111.99
Total 47 354.35

The carbon framework contributes the largest portion of the molecular weight, accounting for approximately 54.2% of the total mass. The high carbon content reflects the presence of multiple aromatic and aliphatic components, including the benzene ring, the propyl chain, and the morpholine ring system. The oxygen atoms, despite representing only 14.9% of the total atom count, contribute 31.6% of the molecular weight due to oxygen's relatively high atomic mass compared to carbon and hydrogen.

The nitrogen content, while numerically small with only two atoms, plays crucial structural roles. One nitrogen atom is incorporated within the nitro group (-NO₂), contributing to the compound's electron-withdrawing character and potential reactivity. The second nitrogen atom is part of the morpholine ring structure, where it functions as a tertiary amine within the saturated heterocyclic system. The calculated density of 1.2±0.1 grams per cubic centimeter reflects the compound's relatively compact molecular packing, influenced by the presence of multiple heteroatoms and the aromatic ring system.

Substituent Positional Isomerism in Nitrobenzoate Derivatives

The positional arrangement of substituents in this compound demonstrates specific isomeric relationships that significantly influence the compound's chemical behavior and physical properties. The 2-nitro positioning creates an ortho-nitrobenzoate derivative, which exhibits distinct characteristics compared to meta and para isomers of nitrobenzoate compounds. Research on nitrobenzoate positional isomers has revealed that the electronic effects and steric interactions vary substantially depending on the relative positions of the nitro group and other substituents.

The ortho relationship between the nitro group (position 2) and the ester functionality (position 1) creates unique electronic interactions that influence both the reactivity and stability of the compound. The electron-withdrawing nature of the nitro group affects the electron density distribution throughout the aromatic ring, with particularly pronounced effects on adjacent positions. This positioning contrasts significantly with para-nitrobenzoate derivatives, where the nitro group and ester functionality are in direct conjugation across the aromatic ring, creating different electronic effects.

Comparative studies of nitrobenzoate isomers have demonstrated that ortho-substituted derivatives often exhibit different reduction potentials and chemical reactivity patterns compared to their meta and para counterparts. The molecular recognition studies of nitrobenzoate isomers using cyclodextrin-modified electrodes have shown that ortho-nitrobenzoate compounds display unique inclusion complex formation behaviors, with the substituent positioning affecting the depth of inclusion within cyclodextrin cavities. These studies indicate that the geometric constraints imposed by ortho-substitution lead to different molecular conformations and interaction patterns.

The presence of the methoxy group at position 4 and the morpholinopropoxy group at position 5 creates additional isomeric considerations. The 4,5-disubstitution pattern establishes an ortho relationship between these electron-donating substituents, which can influence the overall electronic character of the aromatic ring. This substitution pattern is distinct from alternative arrangements that might place these groups in meta or para relationships, potentially altering the compound's chemical and biological properties.

Comparative Analysis with Structurally Analogous Morpholinopropoxy Compounds

The structural analysis of this compound reveals important relationships with other morpholinopropoxy-containing compounds that share similar molecular architectures. Several closely related compounds have been identified that contain the characteristic morpholinopropoxy substituent in combination with varying aromatic ring modifications. These structural analogues provide valuable insights into the effects of specific substituent changes on molecular properties and potential applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C₁₆H₂₂N₂O₇ 354.35 Reference compound
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile C₁₅H₁₉N₃O₅ 321.33 Nitrile group replacing ester
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide C₁₅H₂₁N₃O₆ 339.34 Amide group replacing ester
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate C₁₆H₂₄N₂O₅ 324.37 Amino group replacing nitro

The benzonitrile analogue, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, maintains the same substitution pattern on the aromatic ring but replaces the methyl ester functionality with a nitrile group. This modification results in a lower molecular weight (321.33 g/mol compared to 354.35 g/mol) and alters the electronic properties of the molecule. The nitrile group is generally more electron-withdrawing than the ester group, potentially enhancing the overall electron-deficient character of the aromatic system.

The benzamide derivative, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide, represents another structural variant where the ester functionality is replaced by an amide group. This modification introduces additional hydrogen bonding potential through the primary amide functionality while maintaining similar overall molecular dimensions. The molecular weight of 339.34 g/mol falls between the original ester compound and the nitrile analogue, reflecting the intermediate size of the amide group.

The amino analogue, methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate, demonstrates the effects of replacing the electron-withdrawing nitro group with an electron-donating amino group. This substitution fundamentally alters the electronic character of the aromatic ring, converting it from an electron-deficient system to one with enhanced electron density. The molecular weight reduction to 324.37 g/mol reflects the replacement of the heavier nitro group (-NO₂, molecular weight 46) with the lighter amino group (-NH₂, molecular weight 16).

Properties

IUPAC Name

methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJKZQXEIOILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467793
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214472-37-4
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with morpholine and propylene oxide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: The nitro group in Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is characterized by:

  • Molecular Formula : C16H22N2O7
  • Molecular Weight : 354.35 g/mol
  • IUPAC Name : Methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
  • CAS Number : 214472-37-4

The compound features a nitro group, a methoxy group, and a morpholinopropoxy group attached to a benzoate ester, which contributes to its diverse reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:

  • Reduction : The nitro group can be reduced to form amines.
  • Substitution : The methoxy group can be replaced with other nucleophiles under appropriate conditions.

These reactions facilitate the development of novel derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, making it a candidate for antimicrobial agent development. Studies report an IC50 value ranging from 10 to 30 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary investigations have shown that it may induce apoptosis or cell cycle arrest in cancer cell lines. In vitro assays revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Medicine

The compound is explored as a precursor for the development of pharmaceutical compounds, particularly in the creation of novel quinazoline derivatives , which are known epidermal growth factor receptor (EGFR) inhibitors. A Dimroth rearrangement reaction has been utilized to synthesize key intermediates with promising biological activity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the formulation of advanced materials with specific functionalities.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated its efficacy against multiple bacterial strains, yielding significant results that support its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines demonstrated dose-dependent reductions in cell viability, indicating its potential as an anticancer therapeutic.
  • Mechanistic Studies :
    • Investigations revealed that reactive oxygen species (ROS) produced during bioreduction may play a crucial role in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents at Position 4 Substituents at Position 5 Position 2 Key Functional Groups
Target Compound Methoxy 3-Morpholinopropoxy Nitro Benzoate ester
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (Compound 4/5) 3-Chloropropoxy Methoxy Nitro Benzoate ester
Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate (Compound 6) 3-Piperidinopropoxy Methoxy Nitro Benzoate ester
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Methoxy 3-Morpholinopropoxy Nitro Nitrile
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (Compound 6) 3-Chloropropoxy Methoxy 2-Cyanovinylamino Benzoate ester

Key Observations :

  • Substituent Flexibility: The target compound’s morpholinopropoxy group distinguishes it from analogues with chloropropoxy (Compounds 4/5) or piperidinopropoxy (Compound 6) chains.
  • Functional Group Variation: Replacement of the benzoate ester with a nitrile group (as in 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) alters electronic properties and reactivity, favoring nucleophilic substitution reactions .

Key Observations :

  • Reaction Efficiency : The target compound’s synthesis achieves high purity (>95% HPLC) due to optimized coupling conditions in DMF, whereas chloropropoxy analogues (Compounds 4/5) require harsh nitration in acetic acid, risking side reactions .
  • Impact of Substituents : Piperidine substitution (Compound 6) results in lower crude purity (86%) compared to morpholine derivatives, likely due to steric hindrance or reduced nucleophilicity .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₆H₂₂N₂O₇) has a molecular weight of 354.36 g/mol, slightly higher than its nitrile analogue (C₁₅H₁₉N₃O₅, 321.32 g/mol) due to the ester group .

Biological Activity

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is a synthetic compound characterized by the presence of a methoxy group, a morpholinopropoxy group, and a nitro group. This unique combination of functional groups enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H19N3O5. Its structure can be represented as follows:

Chemical Structure C15H19N3O5\text{Chemical Structure }\quad \text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thus eliciting various biological responses. The morpholinopropoxy group enhances solubility and bioavailability, facilitating interaction with target molecules.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated an IC50 value ranging from 10 to 30 µg/mL, demonstrating potent activity compared to standard antibiotics.
  • Anticancer Activity :
    • In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting its potential as an anticancer agent.
  • Mechanistic Studies :
    • Further research focused on the mechanism of action revealed that the nitro group undergoes bioreduction within cellular environments, leading to the production of reactive oxygen species (ROS), which are implicated in inducing apoptosis in cancer cells.

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with structurally related compounds:

Compound NameStructureNotable Activity
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoateStructureAntimicrobial
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamideStructureAnticancer
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileStructureEnzyme Inhibition

Q & A

Q. What are the common synthetic routes for Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate?

The compound is synthesized via multi-step reactions involving intermediates such as 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. A key step includes the Dimroth rearrangement under sodium dithionite (Na₂S₂O₄) at 50°C to yield amino intermediates, followed by esterification with methylating agents . X-ray crystallography confirms structural integrity, with reported bond angles and torsion angles critical for verifying substitution patterns .

Q. How is the structural identity of this compound validated experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : ¹H and ¹³C NMR to resolve methoxy, morpholine, and nitro group positions.
  • X-ray diffraction : Crystallographic data (e.g., C–O bond lengths of 1.423–1.444 Å) validate the morpholinopropoxy side chain and nitrobenzoate backbone .
  • HPLC-MS : Purity assessment (>97% by TLC) and molecular ion peaks (e.g., [M+H]⁺ at m/z 366) .

Q. What are the primary research applications of this compound?

It serves as a precursor in medicinal chemistry for antitumor agents. For example, derivatives like quinazolines exhibit inhibitory activity against cancer cell lines (e.g., IC₅₀ values in µM ranges) via kinase modulation . Its nitro group enhances electrophilic reactivity, enabling further functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituents on the morpholine ring influence bioactivity in derived analogs?

Substituting the morpholine ring with alkyl or aryl groups alters pharmacokinetics. For instance, bulkier substituents reduce solubility but improve target binding affinity. SAR studies using in vitro assays (e.g., MTT cytotoxicity tests) reveal that 3-morpholinopropoxy chains optimize cellular permeability compared to shorter/longer alkoxy chains . Computational docking (e.g., AutoDock Vina) further correlates substituent size with ATP-binding pocket occupancy in kinase targets .

Q. What analytical challenges arise in characterizing nitroaromatic intermediates during synthesis?

Key challenges include:

  • Nitro group stability : Degradation under prolonged light exposure requires inert atmosphere handling (e.g., argon) and UV-protected storage .
  • Regioselectivity : Competing reactions during nitration (e.g., para vs. ortho substitution) are mitigated using directing groups (e.g., methoxy) and controlled reaction temperatures .
  • Chromatographic resolution : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves nitrobenzoate derivatives from byproducts .

Q. How can contradictory data on solubility and stability be addressed methodologically?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are resolved using:

  • Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance dissolution without precipitation .
  • Accelerated stability studies : Thermal gravimetric analysis (TGA) under varying pH (2–9) identifies degradation pathways (e.g., nitro reduction to amines) .
  • Dynamic light scattering (DLS) : Monitors particle aggregation in real-time for formulation optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Reactant of Route 2
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Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.